molecular formula C8H17NO2 B13192356 3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol

3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol

Cat. No.: B13192356
M. Wt: 159.23 g/mol
InChI Key: LLSMWSRNRJQQGI-UHFFFAOYSA-N
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Description

3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyloxolan-2-one with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and properties.

    1-[(2-methyloxolan-3-yl)amino]propan-2-ol: Another similar compound with slight variations in the oxolane ring structure.

Uniqueness

3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-1-(5-methyloxolan-2-yl)propan-1-ol

InChI

InChI=1S/C8H17NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h6-8,10H,2-5,9H2,1H3

InChI Key

LLSMWSRNRJQQGI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C(CCN)O

Origin of Product

United States

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